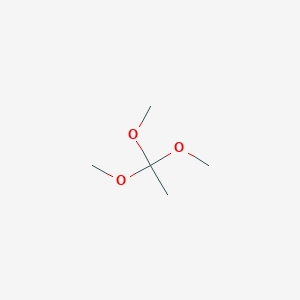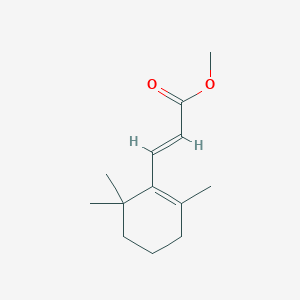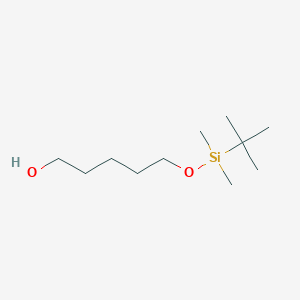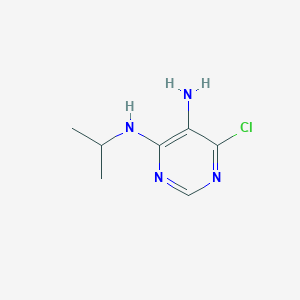
6-Chloro-N4-isopropylpyrimidine-4,5-diamine
概要
説明
The compound 6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in pharmaceutical chemistry. The papers provided discuss various pyrimidine derivatives with different substitutions and their respective analyses, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves chlorination and aminization reactions. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was achieved by chlorination and aminization from a related pyrazolo[1,5-a]pyrimidine compound . Although the exact synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine is not detailed in the provided papers, similar synthetic strategies could be employed, involving selective chlorination and the introduction of the isopropyl group at the appropriate position on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The conformational analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione revealed that the most stable form has a specific angle between the isopropyl moiety and the chlorine atom, which is influenced by the size of the chlorine compared to oxygen atoms . This suggests that the molecular structure of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine would also exhibit specific geometric parameters that could be analyzed using X-ray diffraction (XRD) and computational methods such as Density Functional Theory (DFT) calculations.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be studied through various computational analyses. For example, the potential electrophile attacking sites of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were identified using molecular electrostatic potential (MEP) surface plots, and local reactivity properties were investigated using Fukui functions . These methods could also be applied to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine to predict its reactivity patterns and identify sites prone to electrophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from their molecular structures and reactivity. The vibrational spectra (FT-IR and FT-Raman) of the compounds provide information about the bond strengths and the stability of the molecules . Additionally, the crystal structure analysis, as performed for the related compound , can reveal the packing and possible intermolecular interactions in the solid state. These analyses contribute to understanding the compound's stability, degradation properties, and potential biological activity.
科学的研究の応用
Solid-State NMR Spectroscopy
Pyrimidine derivatives are studied using solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly for their quadrupolar halogens like chlorine-35/37. This technique provides insights into the structural and electronic environments of chlorine-containing compounds, aiding in the characterization of materials and chemical reactions at the molecular level (Bryce & Sward, 2006).
Tautomerism and Molecular Interactions
Research into the tautomerism of nucleic acid bases, which include pyrimidine derivatives, explores how molecular interactions influence tautomeric equilibria. This has implications for understanding DNA replication and mutation processes, potentially contributing to advancements in genomics and molecular biology (Person et al., 1989).
Pharmacological Applications
Pyrimidine derivatives exhibit a wide range of pharmacological activities, making them crucial scaffolds for developing new biologically active compounds. Their roles in antiviral, antimicrobial, antitumor, and other therapeutic areas are significant for medicinal chemistry and drug design (Chiriapkin, 2022).
Anti-Alzheimer's Research
Specific pyrimidine derivatives are investigated for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR) based medicinal perspectives highlight their promise in addressing neurological disorders and contributing to the development of treatments for Alzheimer's disease (Das et al., 2021).
Anti-Inflammatory Activities
The synthesis and study of pyrimidine derivatives for their anti-inflammatory properties are crucial for developing new treatments for various inflammatory conditions. This research involves understanding the structure–activity relationships that govern their pharmacological efficacy (Rashid et al., 2021).
Optoelectronic Materials
Pyrimidine and its derivatives play a role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials used in electronic devices, luminescent elements, and photoelectric conversion elements, indicating their importance in materials science and engineering (Lipunova et al., 2018).
Safety And Hazards
This compound is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word . The hazard statement is H317, and the precautionary statements are P261 and P280 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and using appropriate personal protective equipment .
特性
IUPAC Name |
6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHSQBMRCOGJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428060 | |
| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |
CAS RN |
18202-82-9 | |
| Record name | 6-Chloro-N4-(1-methylethyl)-4,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


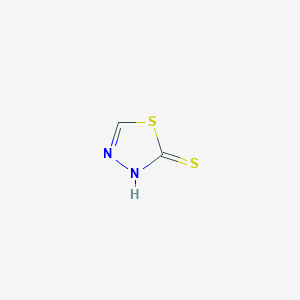
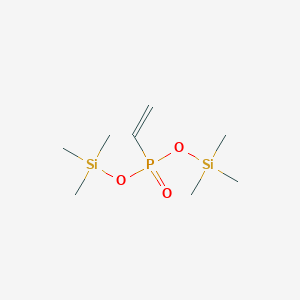
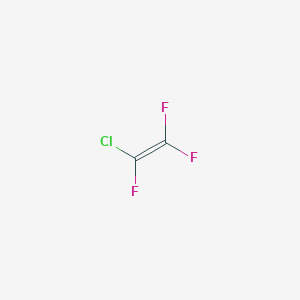
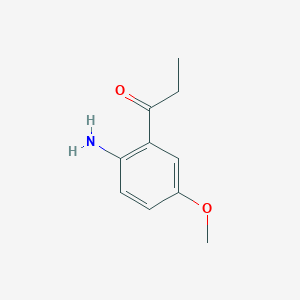
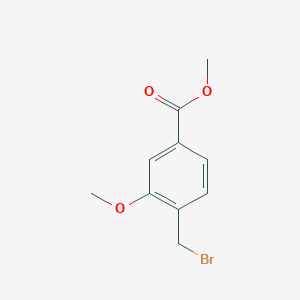
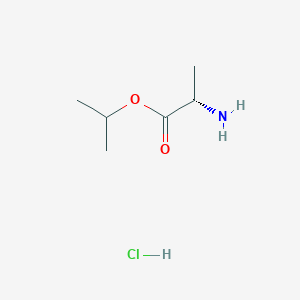
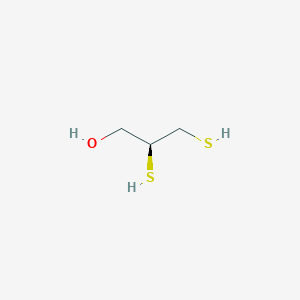
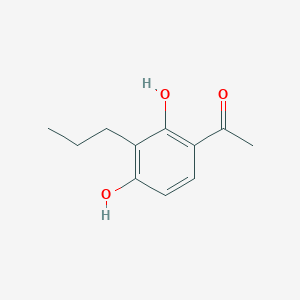
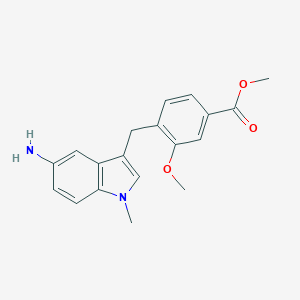
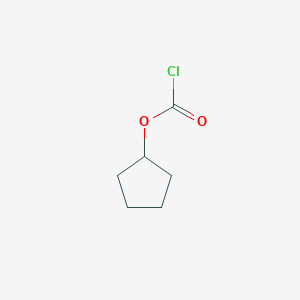
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
